

Application Notes & Protocols: 1-(3-Methoxyphenyl)guanidine in Antimicrobial Drug Discovery

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Compound of Interest

Compound Name: **1-(3-Methoxyphenyl)guanidine**

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Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable global health crisis, threatening to undermine modern medicine.^[1] Pathogens are increasingly evolving mechanisms to evade conventional antibiotics, creating an urgent need for new therapeutic agents with novel mechanisms of action.^[2] Guanidine-containing compounds have emerged as a promising class of antimicrobials due to their potent activity and unique mode of action, which often involves disruption of the bacterial cell membrane.^{[3][4][5]}

This guide focuses on **1-(3-Methoxyphenyl)guanidine** (CAS: 57004-60-1^[6]), a small molecule featuring the critical guanidinium functional group. The guanidine moiety, being protonated at physiological pH, can interact strongly with negatively charged components of bacterial cell envelopes.^{[4][7]} This document provides a comprehensive framework for synthesizing, evaluating, and understanding the antimicrobial potential of **1-(3-Methoxyphenyl)guanidine**, serving as a practical resource for researchers in the field.

Compound Profile and Mechanism of Action

Chemical Structure:

- IUPAC Name: **1-(3-Methoxyphenyl)guanidine**
- Molecular Formula: C₈H₁₁N₃O^[6]
- Molecular Weight: 165.19 g/mol ^[6]
- Core Features: A central guanidine group attached to a methoxyphenyl ring. The methoxy group at the meta position influences the electronic properties and lipophilicity of the molecule, which can be critical for its biological activity.

Hypothesized Mechanism of Action: The primary antimicrobial mechanism of guanidine-based compounds is attributed to the cationic nature of the guanidinium headgroup.^[8] This group engages in electrostatic interactions with anionic components of the bacterial cell surface, such as phospholipids and teichoic acids.^{[3][9]} This interaction is believed to trigger a cascade of events leading to cell death:

- Binding and Accumulation: The cationic guanidinium group targets the negatively charged bacterial membrane.
- Membrane Disruption: The accumulation of the compound disrupts the lipid bilayer, compromising membrane integrity and potential.^[10]
- Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately leading to bacterial cell death.^{[7][8]}

This membrane-centric mechanism is advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific enzymes.^[10]

Synthesis Protocol: **1-(3-Methoxyphenyl)guanidine Hydrochloride**

Principle: This protocol describes the guanylation of an aniline derivative. The synthesis is adapted from established methods for similar compounds, involving the reaction of 3-methoxyaniline (m-anisidine) with cyanamide, followed by conversion to the hydrochloride salt for improved stability and solubility.^{[11][12]}

Materials:

- 3-Methoxyaniline (m-anisidine)
- Cyanamide
- Scandium(III) triflate ($\text{Sc}(\text{OTf})_3$) (catalyst)
- Deionized Water (H_2O)
- Chloroform (CHCl_3)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Round-bottom flask, condenser, magnetic stirrer, silica gel

Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 mmol) and cyanamide (1.2 mmol) in deionized water (5 mL).
- Catalyst Addition: Add scandium(III) triflate (0.1 mmol) to the solution at room temperature.
- Reflux: Equip the flask with a condenser and stir the solution at 100°C for 48 hours.[\[12\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, wash the resulting mixture with chloroform (3 x 15 mL) to remove unreacted starting material and nonpolar impurities.
- Isolation of Free Base: Concentrate the aqueous layer under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: Chloroform/Methanol, 20:1) to yield **1-(3-Methoxyphenyl)guanidine** as the free base.[\[12\]](#)
- Salt Formation: Dissolve the purified free base in a minimal amount of methanol. Add a stoichiometric amount of concentrated HCl dropwise while stirring.

- Crystallization: Cool the solution to induce crystallization of the hydrochloride salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

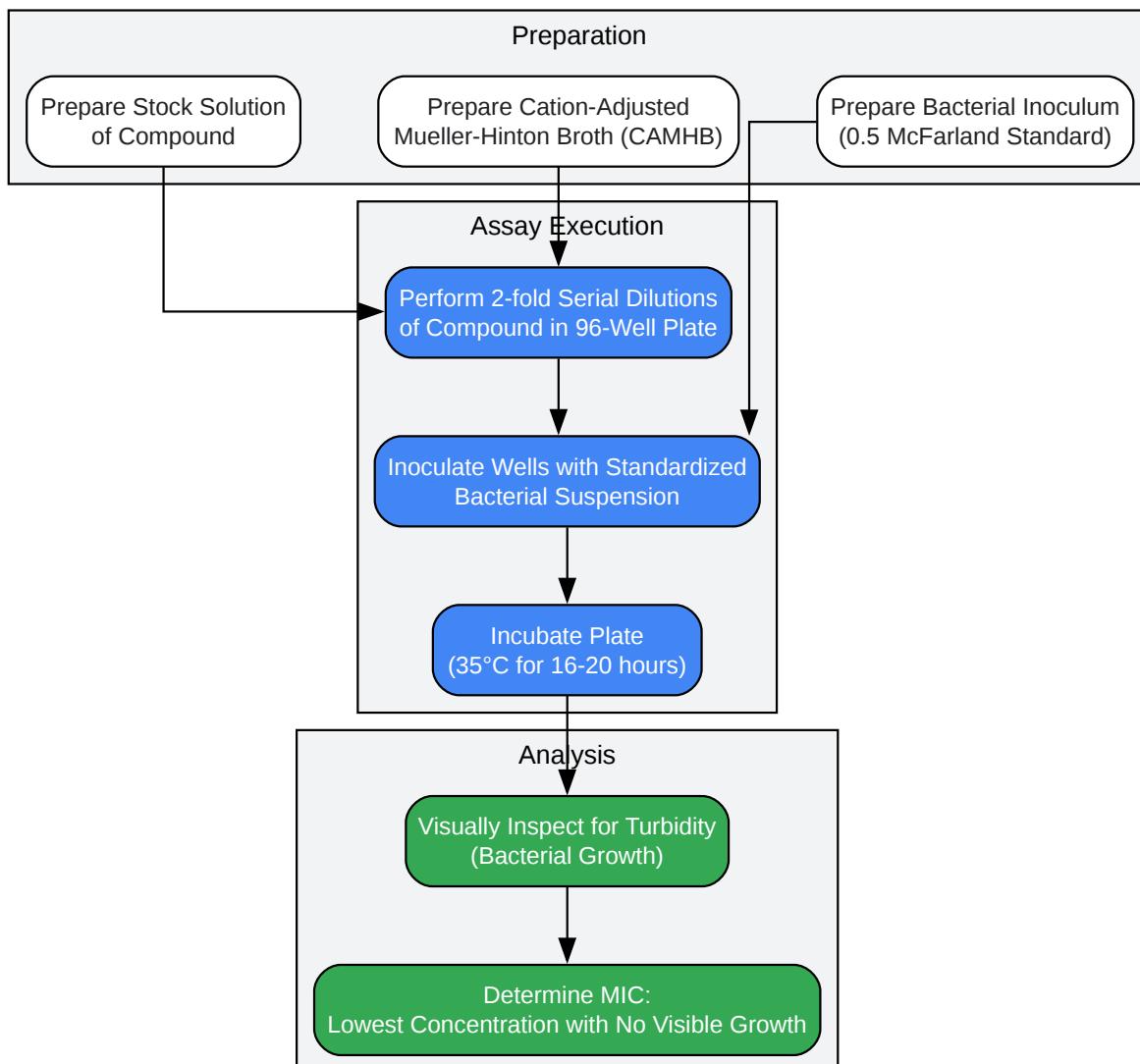
Protocols for Antimicrobial Activity Evaluation

A systematic evaluation of antimicrobial activity is crucial. The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[1\]](#)[\[13\]](#)

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[\[14\]](#)[\[15\]](#) The broth microdilution method is a standard, quantitative technique for determining MIC values.[\[13\]](#)[\[16\]](#)

Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Protocol:

- Prepare Compound Stock: Dissolve **1-(3-Methoxyphenyl)guanidine HCl** in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution

(e.g., 1280 µg/mL).

- Prepare Bacterial Inoculum: From a fresh agar plate, pick 4-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[15][16] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of $\sim 5 \times 10^5$ CFU/mL.[1]
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[15] The final volume in each well should be 50 µL.
- Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[15] This halves the drug concentration in each well, resulting in the desired final test concentrations.
- Controls:
 - Positive Control: A well with CAMHB and bacterial inoculum only (no compound).
 - Negative Control: A well with CAMHB only (no inoculum) to check for media sterility.
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[15]
- Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Time-Kill Kinetics Assay

Principle: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[17] It helps distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals if the effect is concentration-dependent.[18][19] A bactericidal effect is typically defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in CFU/mL from the initial inoculum.[18][20]

Step-by-Step Protocol:

- Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of $\sim 5 \times 10^5$ to 1×10^6 CFU/mL.
- Exposure: Add **1-(3-Methoxyphenyl)guanidine** at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to separate flasks containing the bacterial culture.^[19] Include a growth control flask with no compound.
- Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.^[17]
- Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar plates.
- Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
- Data Analysis: Plot the \log_{10} CFU/mL against time for each concentration. This visual representation demonstrates the rate and extent of bacterial killing.

Protocols for Cytotoxicity Evaluation

Assessing the toxicity of a new antimicrobial agent against mammalian cells is critical to determine its therapeutic potential.^[21]

MTT Assay (Cell Viability)

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.^[22] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.^[23]

Step-by-Step Protocol:

- Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well.^[24] Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of **1-(3-Methoxyphenyl)guanidine** in complete cell culture medium. Replace the old medium with 100 μ L of medium containing the different

compound concentrations. Include a vehicle control (no compound) and a blank (medium only).

- Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[24]
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[24]

Step-by-Step Protocol:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
- Controls: Include three types of controls:
 - Spontaneous LDH release: Cells treated with vehicle only.
 - Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).
 - Blank: Medium only.
- Incubation: Incubate the plate for the desired exposure time.[24]
- Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

- LDH Reaction: Add 50 μ L of the LDH reaction solution (from a commercial kit) to each well of the new plate. Incubate at room temperature for 10-30 minutes, protected from light.[24]
- Measurement: Measure the absorbance according to the kit manufacturer's instructions. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.

Table 1: Example MIC Data for **1-(3-Methoxyphenyl)guanidine**

Bacterial Strain	ATCC Number	MIC (μ g/mL)	Reference Antibiotic	Reference MIC (μ g/mL)
Staphylococcus aureus	ATCC 29213	4	Vancomycin	1
Escherichia coli	ATCC 25922	16	Ciprofloxacin	0.015
Pseudomonas aeruginosa	ATCC 27853	64	Gentamicin	0.5

| Enterococcus faecalis | ATCC 29212 | 8 | Ampicillin | 1 |

Table 2: Example Cytotoxicity Data for **1-(3-Methoxyphenyl)guanidine**

Cell Line	Assay	Exposure Time (h)	IC ₅₀ (μ g/mL)
HeLa	MTT	24	>128
HeLa	LDH	24	>128

| HepG2 | MTT | 24 | 96.5 |

Interpretation:

- Therapeutic Index (TI): A key parameter for evaluating the potential of a drug candidate is the TI, often calculated as the ratio of the cytotoxic concentration (IC_{50}) to the effective antimicrobial concentration (MIC). A higher TI indicates greater selectivity for bacteria over mammalian cells.

Structure-Activity Relationship (SAR) Insights

The development of potent antimicrobial agents relies on understanding the relationship between chemical structure and biological activity.^{[25][26]} For guanidine-based compounds, key SAR considerations include:

- Lipophilicity: The methoxy group on the phenyl ring contributes to the compound's overall lipophilicity. Modifying this group (e.g., changing its position or replacing it with alkyl chains of varying lengths) can significantly impact the molecule's ability to partition into and disrupt the bacterial membrane.^[27]
- Cationic Character: The guanidine group is essential for activity. Modifications that alter its pKa or steric hindrance could affect its ability to bind to the bacterial membrane.^[28]
- Overall Shape and Size: The length and flexibility of the molecule can influence its interaction with the lipid bilayer.^[28]

Systematic modification of the **1-(3-Methoxyphenyl)guanidine** scaffold and subsequent evaluation using the protocols outlined above can lead to the discovery of derivatives with enhanced potency and improved safety profiles.

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